molecular formula C17H17N3O3S B611608 Enpp-1-IN-1 CAS No. 2289728-58-9

Enpp-1-IN-1

Cat. No. B611608
CAS RN: 2289728-58-9
M. Wt: 343.401
InChI Key: UEJMNZDIQDULLP-UHFFFAOYSA-N
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Description

Enpp-1-IN-1 is an inhibitor of Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) . It inhibits the hydrolysis of 2’3’-cGAMP and the ATP analog p-nitrophenyl 5’-adenosine monophosphate .


Synthesis Analysis

ENPP1, the enzyme that Enpp-1-IN-1 inhibits, was identified several decades ago as a type II transmembrane glycoprotein with nucleotide pyrophosphatase and phosphodiesterase enzymatic activities . The design, optimization, and biological evaluation studies of a series of novel non-nucleotidic thioguanine based small molecule inhibitors of ENPP1 have been described .


Molecular Structure Analysis

The binding model of myricetin with ENPP1 was elucidated by molecular docking and molecular dynamics studies . The benzopyrone skeleton of myricetin plays an important role in the interaction with ENPP1 via π-π interaction with Phe257 and Tyr340 .


Chemical Reactions Analysis

ENPP1 promotes an immunosuppressive tumor microenvironment by tilting the balance of ATP/adenosine (Ado) in conjunction with other components . ENPP1 also intersects with the stimulator of interferon genes (STING), impairing its robust immune response through the hydrolysis of the effector 2´,3´-cyclic GMP–AMP .


Physical And Chemical Properties Analysis

Enpp-1-IN-1 has a molecular formula of C17H17N3O3S and a molecular weight of 343.4 . It is a solid substance .

Scientific Research Applications

Enpp-1-IN-1: A Comprehensive Analysis of Scientific Research Applications

Immunobiology and Cancer Research: “Enpp-1-IN-1” has potential applications in immunobiology, particularly in cancer research. By inhibiting ENPP1, it may affect the balance between proinflammatory ATP and anti-inflammatory adenosine, which can influence tumor-host immune interactions. This could lead to new therapeutic strategies targeting the immune environment of tumors .

Mechanism of Action

ENPP1 has emerged as a critical phosphodiesterase that degrades the stimulator of interferon genes (STING) ligand, cyclic GMP–AMP (cGAMP) . This emerging role of ENPP1 has placed this “old” enzyme at the frontier of immunotherapy .

Safety and Hazards

Enpp-1-IN-1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes .

Future Directions

ENPP1 blockade emerges as a unique target eliciting immune remodeling and leveraging the STING pathway . Several ENPP1 inhibitors have shown an immunostimulatory effect, and their combination with other therapeutic modalities, such as immune-checkpoint blockade, STING activation, DNA damage response (DDR) inhibitors, and radiotherapy (RT), represents a promising avenue to boost antitumor–immune responses and to improve current clinical outcomes in several tumors .

properties

IUPAC Name

7-methoxy-4-[4-[(sulfamoylamino)methyl]phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-23-14-6-7-16-15(8-9-19-17(16)10-14)13-4-2-12(3-5-13)11-20-24(18,21)22/h2-10,20H,11H2,1H3,(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJMNZDIQDULLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enpp-1-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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